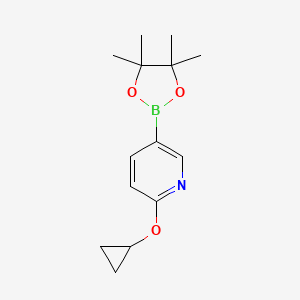

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is an organic compound that contains borate and sulfonamide groups . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains a cyclopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-YL group .

Molecular Structure Analysis

The molecular structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Applications De Recherche Scientifique

Chemical Reactivity and Stability

The chemical reactivity and stability of compounds similar to 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied. For instance, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a related compound, has demonstrated significant differences in chemical reactivity and stability compared to its regioisomer. These properties were explored through structural analysis and ab initio calculations, which showed differences in molecular orbital distributions correlating with observed chemical behaviors (Sopková-de Oliveira Santos et al., 2003).

Crystal Structure and Conformational Analysis

Studies on compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, like 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, focus on their crystal structure and conformation. Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a similar compound, has been analyzed using X-ray diffraction and density functional theory (DFT), revealing insights into molecular structures, electrostatic potential, and physicochemical properties (Huang et al., 2021).

Application in Organic Synthesis

Compounds like 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are significant in organic synthesis. For example, they are used in the Pd-catalyzed borylation of arylbromides, demonstrating effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, crucial intermediates in medicinal chemistry (Takagi & Yamakawa, 2013).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, boronic esters like 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine play a crucial role. They are often utilized as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an intermediate in the synthesis of crizotinib, a clinically important drug (Kong et al., 2016).

Electronic and Optical Materials

Some derivatives of 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are used in the synthesis of electronic and optical materials. For instance, polymers containing isoDPP units with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl have been synthesized, displaying interesting properties like high solubility in organic solvents and intense coloration, relevant for applications in electronics and photonics (Welterlich et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other boronic acid derivatives, it may be involved in the formation of covalent bonds with its target, leading to changes in the target’s function .

Biochemical Pathways

Boronic acid derivatives are often used in the synthesis of pharmaceuticals and as catalysts in organic reactions .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to cause changes in enzyme activity, receptor binding, and cellular signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

2-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMGEBGDXSLIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)

![methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine](/img/structure/B2461618.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2461619.png)

methanone](/img/structure/B2461624.png)